N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide
Description
This compound belongs to the anthraquinone acetamide class, characterized by a 9,10-anthraquinone core substituted with an acetamide group at position 2. The 4-fluorophenyl moiety on the acetamide distinguishes it from other derivatives. Anthraquinone derivatives are widely studied for their biological activities, including enzyme inhibition (e.g., glyoxalase-I, phosphoglycerate mutase) and antimicrobial properties .
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FNO3/c23-14-7-5-13(6-8-14)11-20(25)24-15-9-10-18-19(12-15)22(27)17-4-2-1-3-16(17)21(18)26/h1-10,12H,11H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIKUUKGCSEUKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with anthracene, which is oxidized to form 9,10-anthraquinone.
Formation of Intermediate: The 9,10-anthraquinone is then reacted with 2-(4-fluorophenyl)acetic acid in the presence of a dehydrating agent such as thionyl chloride to form the corresponding acyl chloride.
Amidation Reaction: The acyl chloride is then reacted with ammonia or an amine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetamide group and fluorophenyl moiety participate in substitution reactions:
*Fluorine substitution is less favored due to its strong C–F bond but feasible under catalytic conditions.
Oxidation and Reduction Reactions
The anthraquinone core undergoes redox transformations:
Condensation Reactions
The acetamide group facilitates Schiff base formation:
Mechanistic Insights
-
Amide hydrolysis : Proceeds via acid- or base-catalyzed nucleophilic attack on the carbonyl carbon, yielding carboxylic acid and amine byproducts.
-
Anthraquinone reduction : Electron transfer from NaBH₄ to ketones generates enolate intermediates, stabilized by conjugation .
-
Schiff base formation : Imine linkage forms through dehydration between the amide’s NH₂ and aldehydes.
Synthetic Utility
The compound serves as a precursor for:
Scientific Research Applications
Anticancer Activity
One of the most significant applications of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide is in the realm of oncology. The compound's structure suggests that it may exhibit anticancer properties similar to other anthracene derivatives.
Case Studies and Findings
- In Vitro Studies : Research has indicated that compounds with similar anthracene structures can inhibit the growth of various cancer cell lines. For instance, derivatives have shown promising results against human breast cancer (MDA-MB-231) and ovarian cancer (OVCAR-8) cell lines, with significant percent growth inhibitions reported .
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of critical signaling pathways that promote tumor growth. Studies have suggested that compounds targeting these pathways can lead to enhanced therapeutic efficacy .
Antimicrobial Properties
This compound may also possess antimicrobial properties. This application is particularly relevant given the increasing resistance of pathogens to conventional antibiotics.
Research Insights
- Antibacterial Activity : Preliminary studies have shown that compounds with similar structures exhibit antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 32 µg/mL to 128 µg/mL.
- Fungal Inhibition : Additionally, some derivatives have demonstrated antifungal activity against Candida albicans, indicating a broad spectrum of antimicrobial potential .
Material Science Applications
Beyond its biological applications, this compound has potential uses in material science.
Properties and Uses
- Photophysical Properties : The compound's unique structure may allow it to be utilized in organic light-emitting diodes (OLEDs) and photovoltaic cells due to its photophysical characteristics. Research into similar anthracene derivatives has highlighted their effectiveness as luminescent materials .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to ensure yield and purity.
Synthesis Techniques
Mechanism of Action
The mechanism by which N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to intercalate into DNA, thereby disrupting the replication process. Additionally, the compound may inhibit certain enzymes or signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of anthraquinone derivatives are heavily influenced by substituents on the aromatic rings and the nature of the side chains. Below is a comparative analysis of key analogues:
Key Research Findings
Enzyme Inhibition
- Sulfonamide Derivatives () : Fluorinated benzenesulfonamides (e.g., 9f ) showed high PGAM1 inhibitory activity (IC₅₀ values in µM range) and suppressed cancer cell proliferation. Purity correlated with efficacy, with 9f achieving 98.7% purity via HPLC .
- Acetamide Derivatives () : Cinnamamide (MQ4 ) and fluorophenyl ether-linked acetamide (16b ) demonstrated glyoxalase-I inhibition and antiproliferative activity, respectively. The 4-fluorophenyl group in 16b may enhance lipophilicity and target binding .
Antimicrobial Activity ()
Anthraquinone hydrazine derivatives (e.g., 7, 8) exhibited broad-spectrum activity against bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). However, solubility limitations in DMSO affected potency, highlighting the need for optimized formulations .
Antioxidant and Antiplatelet Activity ()
Thioacetamide derivatives synthesized from 2-chloroacetamide precursors (e.g., 6292-36-0 ) showed significant antioxidant activity (e.g., DPPH radical scavenging) and inhibited platelet aggregation, likely due to sulfur-containing moieties enhancing redox activity .
Biological Activity
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, characterization, and various biological assays that highlight its pharmacological properties.
Chemical Structure and Synthesis
The compound features a complex structure that includes a dioxoanthracene moiety and a fluorophenyl acetamide group. The synthesis typically involves the reaction of anthraquinone derivatives with acetamide compounds, leading to the formation of the target molecule. Characterization of the compound is often performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity .
| Property | Value |
|---|---|
| Molecular Formula | C19H18FNO3 |
| Molecular Weight | 321.35 g/mol |
| SMILES | O=C1C2=C(C(=O)C(=C2O)C3=CC=CC=C31)=O)C(C4=CC=C(C=C4)F)=O |
| Solubility | Soluble in DMSO |
Antioxidant Properties
Recent studies have demonstrated that this compound exhibits significant antioxidant activity. This is crucial for mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals has been quantified using various assays, including DPPH and ABTS radical scavenging tests, showing promising results compared to standard antioxidants .
Antiplatelet Activity
In vitro studies have indicated that this compound possesses antiplatelet properties, which could be beneficial in preventing thrombus formation. The mechanism appears to involve the inhibition of platelet aggregation pathways, making it a candidate for further research in cardiovascular therapies .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Results indicate that the compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction .
Case Study: In Vitro Cancer Cell Line Testing
A study tested the compound against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15.3 |
| MCF-7 (Breast) | 12.8 |
| A549 (Lung) | 18.5 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Free Radical Scavenging : The dioxoanthracene moiety contributes to its ability to neutralize reactive oxygen species (ROS).
- Platelet Aggregation Inhibition : The fluorophenyl group may interact with specific receptors on platelets, disrupting aggregation.
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells via mitochondrial signaling.
Q & A
Basic: What are the standard synthetic routes for N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide?
Answer:
The compound is synthesized via a multi-step process:
Oxidation : Anthracene is oxidized to 9,10-anthraquinone using oxidizing agents (e.g., HNO₃ or CrO₃).
Acylation : 9,10-anthraquinone reacts with 2-(4-fluorophenyl)acetyl chloride in the presence of a dehydrating agent (e.g., SOCl₂) to form the acyl chloride intermediate.
Amidation : The intermediate undergoes nucleophilic substitution with ammonia or amines to yield the final acetamide derivative.
Alternative methods involve reacting 2-chloro-N-(9,10-dioxo-anthracenyl)acetamide with functionalized thiols in DMF under basic conditions (K₂CO₃) at room temperature for derivatives with sulfur-containing substituents .
Basic: How is the structural characterization of this compound performed?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and molecular integrity (e.g., δ 7.90–8.25 ppm for aromatic protons in anthraquinone core) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Detects functional groups like carbonyl (C=O stretch at ~1670 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹).
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by quantifying impurities .
Advanced: What strategies enhance the bioactivity of anthraquinone-based acetamide derivatives?
Answer:
Bioactivity optimization strategies include:
- Substituent Positioning : Derivatives with substituents at the 1-position of the anthraquinone core exhibit superior antioxidant activity compared to 2-position isomers (e.g., compound 6 vs. 7 in LP/OMP assays) .
- Functional Group Introduction : Adding electron-withdrawing groups (e.g., trifluoroacetamide in compound 2l) improves stability and target binding .
- Hybridization with Bioactive Moieties : Conjugation with cinnamamide (MQ4) or catechol groups (MQ3) enhances anticancer activity via glyoxalase-I inhibition (IC₅₀ = 12.5 µM for MQ4) .
Advanced: How do researchers address discrepancies in bioactivity data across studies?
Answer:
Discrepancies arise due to:
- Assay Variability : For antimicrobial studies, agar diffusion (qualitative) vs. resazurin-based microdilution (quantitative) may yield differing MIC values .
- Solubility Limitations : Use of DMSO as a solvent (due to low aqueous solubility) can affect compound bioavailability in vitro .
- Cell Line Specificity : Anticancer activity (e.g., HCT-116 vs. other cell lines) varies due to differences in membrane transporters or metabolic pathways .
Methodological consistency in assay protocols and solvent controls is critical for cross-study comparisons.
Advanced: What in vitro models evaluate the compound’s anticancer potential?
Answer:
- MTT Assay : Measures cell viability via mitochondrial reductase activity. For example, MQ4 showed 80% inhibition in HCT-116 colorectal cancer cells at 25 µM .
- Enzyme Inhibition Assays : Glyoxalase-I inhibition is quantified using spectrophotometric methods to track reduced glutathione (GSH) consumption .
- Apoptosis Markers : Flow cytometry detects caspase-3/7 activation in treated cells.
Advanced: How does substitution pattern influence antioxidant efficacy?
Answer:
- Positional Effects : Substituents at the anthraquinone 1-position (e.g., compound 10) reduce lipid peroxidation (LP) by 60% in rat liver homogenates, outperforming 2-position analogs .
- Electron-Donating Groups : Thioether-linked substituents (e.g., compound 7) enhance radical scavenging via sulfur’s redox activity .
- Synergistic Effects : Combining fluorophenyl (electron-withdrawing) and thioacetamide (electron-donating) groups balances solubility and reactivity .
Advanced: What role does the 4-fluorophenyl group play in biological interactions?
Answer:
- Lipophilicity : Fluorine increases membrane permeability, enhancing cellular uptake.
- Electron Effects : The electronegative fluorine stabilizes the amide bond, reducing metabolic degradation .
- Target Binding : Fluorine’s small size allows precise interactions with hydrophobic enzyme pockets (e.g., glyoxalase-I active site) .
Advanced: How is computational chemistry applied to study this compound?
Answer:
- Docking Studies : Molecular docking predicts binding affinities to targets like glyoxalase-I (e.g., MQ3 binds with ΔG = -8.2 kcal/mol) .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (FMOs) to assess redox potential and electron transfer capacity .
- QSAR Models : Relate substituent electronegativity to antioxidant IC₅₀ values for derivative optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
